molecular formula C11H21ClN2O6 B10855236 Saccharopine (hydrochloride)

Saccharopine (hydrochloride)

Cat. No.: B10855236
M. Wt: 312.75 g/mol
InChI Key: UAWUYRUBRIPRNY-WSZWBAFRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Saccharopine is synthesized through the condensation of lysine and alpha-ketoglutarate, catalyzed by the enzyme lysine-ketoglutarate reductase . The reaction conditions typically involve a buffered aqueous solution at a physiological pH and temperature. The product, saccharopine, can be further purified using chromatographic techniques.

Industrial Production Methods

Industrial production of saccharopine (hydrochloride) involves microbial fermentation using genetically engineered strains of Saccharomyces cerevisiae. The fermentation process is optimized to maximize the yield of saccharopine, which is then extracted and purified using standard biochemical techniques .

Chemical Reactions Analysis

Types of Reactions

Saccharopine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from the oxidation of saccharopine are alpha-aminoadipate semialdehyde and glutamate . Reduction reactions yield lysine and alpha-ketoglutarate, while substitution reactions produce various derivatives depending on the substituent introduced.

Mechanism of Action

Saccharopine exerts its effects primarily through its role in the lysine degradation pathway. It is formed by the condensation of lysine and alpha-ketoglutarate, catalyzed by lysine-ketoglutarate reductase . Saccharopine is then oxidized by saccharopine dehydrogenase to produce alpha-aminoadipate semialdehyde and glutamate . This pathway is essential for the regulation of lysine levels in the body and the production of important metabolic intermediates.

Properties

Molecular Formula

C11H21ClN2O6

Molecular Weight

312.75 g/mol

IUPAC Name

(2S)-2-[[(5S)-5-amino-5-carboxypentyl]amino]pentanedioic acid;hydrochloride

InChI

InChI=1S/C11H20N2O6.ClH/c12-7(10(16)17)3-1-2-6-13-8(11(18)19)4-5-9(14)15;/h7-8,13H,1-6,12H2,(H,14,15)(H,16,17)(H,18,19);1H/t7-,8-;/m0./s1

InChI Key

UAWUYRUBRIPRNY-WSZWBAFRSA-N

Isomeric SMILES

C(CCN[C@@H](CCC(=O)O)C(=O)O)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C(CCNC(CCC(=O)O)C(=O)O)CC(C(=O)O)N.Cl

Origin of Product

United States

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